4-Iodo-2-isopropyl-6-methylaniline
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Overview
Description
4-Iodo-2-isopropyl-6-methylaniline is an organic compound with the molecular formula C10H14IN. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with iodine, isopropyl, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-isopropyl-6-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using Clemmensen reduction or similar methods.
Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric and sulfuric acids.
Reduction of Nitro Group: Conversion of the nitro group to an amine using reducing agents like iron and hydrochloric acid.
Halogenation: Introduction of the iodine atom using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-isopropyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia under suitable conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of deiodinated aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-Iodo-2-isopropyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-2-isopropyl-6-methylaniline involves its interaction with various molecular targets. The iodine atom and the amine group play crucial roles in its reactivity. The compound can form hydrogen bonds, participate in electrophilic aromatic substitution reactions, and interact with enzymes and receptors in biological systems. These interactions can lead to changes in molecular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylaniline: Similar structure but lacks the isopropyl group.
2-Iodoaniline: Similar structure but lacks the methyl and isopropyl groups.
4-Iodoaniline: Similar structure but lacks the methyl and isopropyl groups.
Uniqueness
4-Iodo-2-isopropyl-6-methylaniline is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its simpler analogs .
Properties
Molecular Formula |
C10H14IN |
---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
4-iodo-2-methyl-6-propan-2-ylaniline |
InChI |
InChI=1S/C10H14IN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI Key |
XXYLLNHTOYKGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)C)I |
Origin of Product |
United States |
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